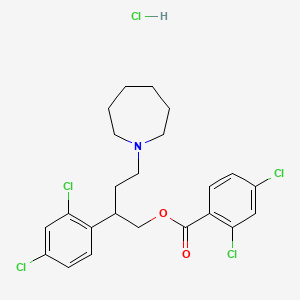

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride

CAS No.: 119584-98-4

Cat. No.: VC20297734

Molecular Formula: C23H26Cl5NO2

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119584-98-4 |

|---|---|

| Molecular Formula | C23H26Cl5NO2 |

| Molecular Weight | 525.7 g/mol |

| IUPAC Name | [4-(azepan-1-yl)-2-(2,4-dichlorophenyl)butyl] 2,4-dichlorobenzoate;hydrochloride |

| Standard InChI | InChI=1S/C23H25Cl4NO2.ClH/c24-17-5-7-19(21(26)13-17)16(9-12-28-10-3-1-2-4-11-28)15-30-23(29)20-8-6-18(25)14-22(20)27;/h5-8,13-14,16H,1-4,9-12,15H2;1H |

| Standard InChI Key | OGPXHINOGMFDLA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CC1)CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl |

Introduction

Chemical Identification and Basic Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-azepan-1-yl-2-(2,4-dichlorophenyl)butyl 4-chlorobenzoate hydrochloride . Alternative nomenclature includes benzoic acid, 4-chloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride, reflecting its esterified benzoic acid core and azepine-containing side chain.

Molecular and Structural Data

The compound’s molecular formula, , underscores its high chlorine content, which significantly influences its polarity and reactivity. Key structural features include:

-

A 2,4-dichlorobenzoate ester group contributing to lipophilicity and metabolic stability.

-

A 2-(2,4-dichlorophenyl)butyl chain providing steric bulk and potential π-π stacking interactions.

-

A hexahydro-1H-azepin-1-yl group introducing basicity and conformational flexibility.

Structural and Spectroscopic Analysis

Functional Group Interactions

The 2,4-dichlorobenzoate moiety is a critical pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing effects, which enhance oxidative stability . The hexahydroazepine ring, a seven-membered saturated heterocycle, introduces nitrogen-based basicity, enabling salt formation (e.g., hydrochloride) for improved solubility.

Comparative Analysis with Related Compounds

Chlorinated benzoic acid derivatives exhibit diverse applications, as illustrated below:

| Compound | Structure | Applications |

|---|---|---|

| 2,4-Dichlorobenzoic Acid | Herbicide precursor | |

| Chloramphenicol | Broad-spectrum antibiotic | |

| Target Compound | Investigational applications |

The target compound’s structural complexity suggests potential advantages in targeted drug delivery or selective enzyme inhibition, though empirical data remain scarce.

Synthesis and Characterization

Analytical Characterization

-

Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 491.278 .

-

NMR Spectroscopy: -NMR would reveal signals for the azepine protons (δ 1.5–2.5 ppm) and aromatic chlorinated regions (δ 7.0–8.0 ppm).

-

X-ray Crystallography: Could elucidate the stereochemistry of the butyl chain and salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume